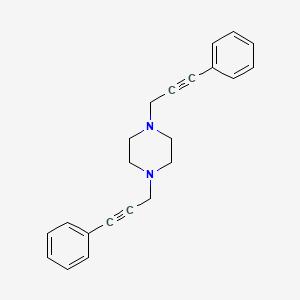

1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine

Description

1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine is a piperazine derivative featuring two 3-phenylprop-2-yn-1-yl substituents at the 1,4-positions of the piperazine ring. The compound’s structure combines the piperazine core—a six-membered diamine ring—with aromatic phenyl groups and alkyne functionalities.

Properties

IUPAC Name |

1,4-bis(3-phenylprop-2-ynyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2/c1-3-9-21(10-4-1)13-7-15-23-17-19-24(20-18-23)16-8-14-22-11-5-2-6-12-22/h1-6,9-12H,15-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXLQHNQDBRYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that 1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that compounds with similar structures showed promising results against leukemia and breast cancer cell lines, suggesting the potential for this compound in cancer therapeutics .

Neuropharmacological Effects

The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Its interaction with neurotransmitter systems may provide neuroprotective effects, making it relevant in the development of treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Organic Synthesis Applications

Click Chemistry

this compound can be utilized in click chemistry reactions to synthesize more complex molecules. The compound's alkyne functional groups allow for efficient coupling reactions, leading to the formation of diverse chemical entities that can be explored for various applications in drug discovery and materials science .

Catalysis

The compound has been investigated as a catalyst in organic reactions. Its unique structure allows it to facilitate reactions such as retro-chloropalladation, which can be used to synthesize other valuable compounds .

Materials Science Applications

Polymer Chemistry

In materials science, derivatives of this compound are being explored for their potential as polymer additives or stabilizers. The incorporation of this compound into polymer matrices may enhance mechanical properties or thermal stability, making it useful in developing advanced materials for various industrial applications .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several derivatives based on the structure of this compound. It was found that modifications to the phenyl groups significantly influenced cytotoxicity against human cancer cell lines. The most active derivative showed an IC50 value in the low micromolar range against multiple cancer types, indicating strong potential for further development .

Case Study 2: Neuroprotective Properties

In another investigation, researchers assessed the neuroprotective effects of piperazine derivatives on neuronal cultures subjected to oxidative stress. The results indicated that certain derivatives could significantly reduce cell death and promote cell survival pathways, highlighting their therapeutic potential in neurodegenerative diseases .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The phenylpropynyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Substituents: The phenylpropynyl groups in the target compound likely enhance thermal stability compared to aliphatic analogs like 1,4-bis(3-aminopropyl)piperazine, which decomposes at lower temperatures .

- Electronic Effects : The electron-withdrawing nature of sulfonyl groups in 1,4-bis(4-fluorophenylsulfonyl)piperazine contrasts with the electron-rich phenylpropynyl groups, which may influence binding interactions in pharmacological contexts .

Hypothetical Pathway for Target Compound :

- Step 1 : Propargyl bromide derivatives (3-phenylprop-2-yn-1-yl bromide) could react with piperazine in acetonitrile or DMF.

- Step 2 : Base (e.g., K₂CO₃) facilitates deprotonation, promoting alkylation at both nitrogen sites .

Thermal and Chemical Stability

- Thermal Stability: Piperazines with bulky aromatic substituents (e.g., phenyl groups) generally exhibit higher stability. For example, selenogallate [Mn(en)₃][Ga₂Se₅] (with metal-amine cations) is more stable than [bappH₂][Ga₂Se₄], which uses a protonated bis(aminopropyl)piperazine cation . The target compound’s phenylpropynyl groups may similarly enhance stability.

- Chemical Reactivity : The alkyne moiety in the target compound could participate in click chemistry or serve as a site for further functionalization, unlike saturated analogs .

Pharmacological Activities

While direct data on the target compound is unavailable, structurally related piperazine derivatives show diverse bioactivities:

Potential Applications of Target Compound:

- The phenylpropynyl groups may increase lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies (cf. nootropic piperazines ).

- The alkyne functionality could enable conjugation with biomarkers or drugs via Huisgen cycloaddition.

Biological Activity

1,4-Bis(3-phenylprop-2-yn-1-yl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological properties of this compound, focusing on its antiviral, antibacterial, and anticancer activities, supported by experimental data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a piperazine ring substituted with two propargyl groups, each attached to phenyl rings.

Antiviral Activity

Research has indicated that derivatives of piperazine compounds exhibit antiviral properties. In particular, studies have shown that this compound displays moderate antiviral activity against various viruses. For instance, in a study evaluating the antiviral efficacy of several piperazine derivatives, it was found that this compound exhibited protective effects against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) with a cytotoxic concentration (CC50) of approximately 92 µM in Vero cells .

Table 1: Antiviral Activity of this compound

| Virus Type | Cytotoxic Concentration (CC50) | Protective Effect |

|---|---|---|

| CVB-2 | 92 µM | Moderate |

| HSV-1 | Not specified | Moderate |

Antibacterial Activity

The antibacterial activity of this compound has also been explored. Research indicates that piperazine derivatives can inhibit the growth of various bacterial strains. Specifically, studies have demonstrated that related compounds exhibit activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting a potential for this compound to act as an antibacterial agent .

Table 2: Antibacterial Activity of Related Piperazine Derivatives

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Pseudomonas aeruginosa | Inhibition observed |

Anticancer Activity

The anticancer potential of piperazine derivatives has been a focus of numerous studies. While specific data on this compound is limited, related compounds have shown promising results against various cancer cell lines. For example, studies on similar structures have reported significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A549 | Not specified | Significant cytotoxicity observed |

| MCF7 | Not specified | Significant cytotoxicity observed |

Case Studies

A notable study investigated the synthesis and biological evaluation of piperazine derivatives, including those structurally similar to this compound. The results highlighted the importance of structural modifications in enhancing biological activity. This study emphasized the role of aryl substitutions in increasing the efficacy against viral and bacterial pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.